molecular formula C22H18N2O3S2 B2729023 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-64-3

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2729023
CAS No.: 941883-64-3
M. Wt: 422.52
InChI Key: REXLWGGNSDOYHG-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]thiazole core linked to a methylsulfonylphenyl group via an acetamide bridge.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXLWGGNSDOYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Ring: The benzo[d]thiazole derivative is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.

    Introduction of Acetamide Group: The phenyl ring is functionalized with an acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Methylsulfonyl Substitution:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and automated systems to ensure high yield and purity. Catalysts and reagents would be chosen to minimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, leading to amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, particularly against both Gram-negative and Gram-positive bacteria. Research has demonstrated that derivatives of this compound can act as effective antimicrobial agents.

Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of synthesized derivatives, the compound displayed potent effects against several bacterial strains. The results are summarized in the following table:

Compound NameConcentration (in mM)Zone of Inhibition (ZOI) in mm
E. coli810.5
S. aureus7.58
B. subtilis7.59
S. epidermidis76

These results indicate that the compound's structure, which incorporates thiazole and sulfonamide moieties, contributes to its antibacterial activity by inhibiting bacterial cell division through competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria .

Anticancer Properties

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide also shows promise in anticancer applications. Several studies have investigated its effects on various cancer cell lines.

Case Study: Anticancer Activity
One notable study evaluated the compound's cytotoxic effects against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). The findings revealed:

  • IC50 Values : The compound exhibited strong selectivity with IC50 values of 23.30 ± 0.35 mM for A549 cells, indicating potential for further development in cancer therapy.
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells, with structural activity relationship studies suggesting that specific substituents enhance this effect .

Structure-Activity Relationships

The effectiveness of this compound can be further understood through structure-activity relationship (SAR) analyses. Variations in substituents on the thiazole and sulfonamide groups significantly influence biological activity.

Key Findings from SAR Studies :

  • Substituent Variability : Different alkyl groups have been shown to enhance antibacterial efficacy.
  • Functional Groups : The presence of electron-withdrawing groups often correlates with increased potency against cancer cell lines .

Mechanism of Action

The mechanism by which N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The acetamide group may form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Structural Variations

Substituents on the Benzothiazole Ring Compound 21 (): Contains a 6-trifluoromethyl substituent on the benzothiazole, increasing lipophilicity and metabolic stability. Compound 22 (): Features a 6-methoxy group, which may reduce electron-withdrawing effects compared to the target compound’s methylsulfonyl group. N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide (): Incorporates an ethoxy group and sulfonamide linkage, altering solubility and hydrogen-bonding capacity.

Modifications on the Acetamide Bridge

  • Compound 11 () : Contains an azidomethyl group, enabling click chemistry for further functionalization.
  • Compound 20 () : Features a propargyloxy group, allowing cycloaddition reactions.

Substituents on the Phenyl Ring

  • 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methylbenzo[d]thiazol-2-yl)phenyl]acetamide () : Integrates a triazole-thioether and chlorophenyl group, enhancing π-π stacking and halogen bonding.
Data Table: Structural Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-(Methylsulfonyl)phenyl, benzo[d]thiazol-2-yl ~425.5 High electron-withdrawing capacity
Compound 21 () 6-Trifluoromethyl-benzothiazole ~406.4 Enhanced lipophilicity
Compound 22 () 6-Methoxy-benzothiazole ~354.4 Reduced metabolic stability
2-{[4-(4-Chlorophenyl)...acetamide () Triazole-thioether, chlorophenyl ~594.1 Halogen bonding potential
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide (Ev16) Ethoxy, sulfonamide ~405.5 Improved solubility

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups (e.g., methylsulfonyl, trifluoromethyl) correlate with improved bioactivity .
    • Triazole or thioether bridges () enhance stability but may reduce bioavailability compared to acetamide linkages.
  • Pharmacokinetic Considerations :

    • The target compound’s logP (~3.5, estimated) suggests moderate lipophilicity, balancing membrane penetration and solubility .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known by its CAS number 941883-64-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings on its biological activity, focusing on its anticancer, antimicrobial, and acetylcholinesterase inhibitory properties.

  • Molecular Formula : C22H18N2O3S2
  • Molecular Weight : 422.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineLog GI50 Value
MCF-7 (Breast)-5.56
HCT116 (Colon)-5.51
A549 (Lung)-5.48
U87MG (CNS)-5.49
PC3 (Prostate)-5.50

In a comparative study, derivatives containing a benzothiazole moiety exhibited significant cytotoxicity, with some showing IC50 values in the low micromolar range against multiple cancer cell lines . The structure-activity relationship (SAR) studies suggest that substitutions on the benzothiazole ring enhance anticancer activity, particularly in derivatives with electron-donating groups .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of thiazole and benzothiazole demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundConcentration (mM)Zone of Inhibition (mm)
Isopropyl Derivative8E. coli: 10.5
S. aureus: 8
B. subtilis: 9
S. epidermidis: 6

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Acetylcholinesterase Inhibition

Another significant area of research is the compound's role as an acetylcholinesterase (AChE) inhibitor, which is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's.

Table 3: AChE Inhibition Potency

CompoundIC50 Value (µM)
N-(benzo[d]thiazol-2-yl)-phenols2.7

The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive functions . Molecular docking studies have elucidated the binding interactions between the compound and AChE, indicating strong affinity and stability .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Antitumor Potential : A study involving a series of benzothiazole derivatives demonstrated that certain modifications led to enhanced antitumor activity across various cancer cell lines .
  • Neuroprotective Effects : Research on hybrid molecules combining benzothiazole with piperazine showed promising results in inhibiting amyloid aggregation and providing neuroprotection .
  • Antibacterial Efficacy : A recent investigation into thiazole-sulfonamide hybrids revealed potent antibacterial effects comparable to standard antibiotics, suggesting a viable pathway for new drug development .

Q & A

Q. Optimization Tips :

  • Use ultrasonication to accelerate heteroaryl coupling reactions .
  • Employ DMAP as a catalyst for amide bond formation .

How can spectroscopic and crystallographic methods be applied to characterize this compound?

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm acetamide linkage (δ ~2.1 ppm for CH₃CO, δ ~165–170 ppm for carbonyl) and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
    • IR : Detect sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) groups .
  • Crystallography :
    • Single-crystal X-ray diffraction reveals bond angles (e.g., C–S–C in benzothiazole: ~95–100°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) critical for stability .

Advanced Tip : Pair DFT calculations with experimental data to validate electronic properties (e.g., HOMO-LUMO gaps) .

What structural features influence its biological activity, and how can SAR studies be designed?

Advanced Research Focus
Key Structural Determinants :

  • Benzothiazole Core : Enhances π-π stacking with kinase ATP pockets (e.g., Aurora kinases) .
  • Methylsulfonyl Group : Increases solubility and metabolic stability via sulfone-mediated hydrogen bonding .

Q. SAR Study Design :

Analog Synthesis : Replace methylsulfonyl with trifluoromethyl (lipophilicity) or methoxy (electron-donating effects) .

Biological Assays : Test kinase inhibition (IC₅₀) using fluorescence polarization or radiometric assays .

Data Analysis : Use clustering algorithms to correlate substituent electronegativity with activity trends .

How can data contradictions in biological activity be resolved?

Advanced Research Focus
Case Example : Discrepancies in kinase inhibition (e.g., Aurora-A vs. Aurora-B IC₅₀ values) may arise from:

  • Assay Variability : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM).
  • Structural Flexibility : Perform molecular dynamics simulations to assess binding-pocket conformational changes .
  • Metabolite Interference : Use LC-MS to identify degradation products during assays .

Q. Resolution Workflow :

Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).

Validate target engagement via CETSA (cellular thermal shift assay).

What computational strategies predict its pharmacokinetic and toxicity profiles?

Q. Advanced Research Focus

  • ADME Prediction :
    • SwissADME : Estimate logP (~3.2) and bioavailability (Lipinski’s rule compliance) .
    • CYP450 Metabolism : Use Schrödinger’s SiteMap to identify CYP3A4 binding hotspots .
  • Toxicity Screening :
    • ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane disruption) .
    • Molecular Docking : Map interactions with hERG channels to assess cardiotoxicity risk .

How can co-crystallization improve physicochemical properties?

Advanced Research Focus
Case Study : Co-crystallization with sorbic acid enhances solubility (e.g., 2.5-fold increase in PBS buffer) by forming hydrogen bonds between sulfonyl groups and co-former carboxylic acids .

Q. Methodology :

Screen co-formers (e.g., GRAS compounds) via solvent-drop grinding.

Characterize co-crystals via PXRD and DSC to confirm stability .

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